Molybdenum,bis(eta-benzene)- Molybdenum,bis(eta-benzene)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16232562
InChI: InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H;
SMILES:
Molecular Formula: C12H12Mo
Molecular Weight: 252.17 g/mol

Molybdenum,bis(eta-benzene)-

CAS No.:

Cat. No.: VC16232562

Molecular Formula: C12H12Mo

Molecular Weight: 252.17 g/mol

* For research use only. Not for human or veterinary use.

Molybdenum,bis(eta-benzene)- -

Specification

Molecular Formula C12H12Mo
Molecular Weight 252.17 g/mol
IUPAC Name benzene;molybdenum
Standard InChI InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H;
Standard InChI Key KXKURNTZDRVLAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=CC=C1.C1=CC=CC=C1.[Mo]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(benzene)molybdenum crystallizes as green crystals and belongs to the class of sandwich complexes, where the molybdenum center resides between two parallel benzene rings in an η⁶-coordination mode. The compound adopts a staggered conformation in the solid state, with a Mo–C bond distance of approximately 2.20 Å . X-ray diffraction studies confirm a centrosymmetric structure, where the molybdenum atom occupies a pseudo-octahedral geometry . The benzene ligands exhibit slight distortion from planarity due to metal-ligand bonding interactions.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₂H₁₂Mo
Molecular weight252.16 g/mol
Coordination geometryPseudo-octahedral
Mo–C bond distance~2.20 Å
Sublimation temperature90–100°C

Synthesis and Reactivity

Conventional Synthesis Routes

The standard synthesis involves reducing molybdenum halides (e.g., MoCl₃) in the presence of benzene and a reducing agent such as aluminum powder. A representative procedure yields bis(benzene)molybdenum via the reaction:
MoCl3+Al+C6H6[Mo(η6-C6H6)2]+AlCl3\text{MoCl}_3 + \text{Al} + \text{C}_6\text{H}_6 \rightarrow [\text{Mo}(\eta^6\text{-C}_6\text{H}_6)_2] + \text{AlCl}_3
This method produces the compound in moderate yields (40–60%) .

Dilithiation and Functionalization

Dilithiation of bis(benzene)molybdenum using n-butyllithium (BuLi) and N,N,N',N'-tetramethylethylenediamine (tmeda) generates the highly reactive species [Mo(η⁶-C₆H₅Li)₂]·tmeda . This intermediate enables the synthesis of 1,1′-disubstituted derivatives, such as sila- and bora-bridged complexes. For example, reaction with Si₂Me₄Cl₂ yields [Mo{(η⁶-C₆H₅)₂Si₂Me₄}], a molybdenum-containing paracyclophane .

Physical and Chemical Properties

Thermal Stability

Bis(benzene)molybdenum sublimes at 90–100°C under reduced pressure . Its thermal stability is attributed to the strong Mo–benzene interactions, which prevent ligand dissociation below 150°C.

Magnetic and Electronic Properties

The compound exhibits paramagnetic behavior in its radical cationic form, [Mo(η⁶-C₆H₆)₂]⁺. Electron paramagnetic resonance (EPR) studies reveal an isotropic signal at g = 1.993, consistent with a ²A₁g ground state . Magnetic susceptibility measurements for the salt [Mo(η⁶-C₆H₆)₂][FeBr₄] follow the Curie–Weiss law (θ = –5.4 K), indicating weak antiferromagnetic coupling .

Applications in Catalysis and Materials Science

Catalytic Hydrogenation

Bis(benzene)molybdenum serves as a precursor for heterogeneous catalysts in hydrogenation reactions. Its derivatives facilitate the reduction of unsaturated hydrocarbons under mild conditions, though its activity is less pronounced compared to bis(ethylbenzene)molybdenum analogs .

Charge-Transfer Salts

Oxidation with iodine yields the radical cation salt [Mo(η⁶-C₆H₆)₂][PF₆], which exhibits reversible redox behavior at E½ = –730 mV vs. SCE . These salts are promising candidates for molecular magnets and conductive materials.

Table 2: Redox Properties of [Mo(η⁶-C₆H₆)₂]⁺

PropertyValueSource
Redox potential (E½)–730 mV vs. SCE
EPR g-factor1.993
Magnetic susceptibility3.93 cm³·K/mol
Hazard StatementPrecautionary Measure
H228 (Flammable)P210: Avoid heat/sparks/open flames
H250 (Pyrophoric)P222: Prevent contact with air

Recent Research and Future Directions

Recent studies focus on exploiting bis(benzene)molybdenum’s redox activity for spintronic devices and its use in synthesizing strained paracyclophanes . Future research may explore its application in photoactive materials and asymmetric catalysis.

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